Product packaging for 4-Bromo-3-fluoro-5-methoxypyridine(Cat. No.:CAS No. 1256825-73-6)

4-Bromo-3-fluoro-5-methoxypyridine

Cat. No.: B1529055
CAS No.: 1256825-73-6
M. Wt: 206.01 g/mol
InChI Key: LEFHWIXMVFNOPL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous and privileged structure in the fields of organic synthesis and drug discovery. Its presence is noted in a vast array of natural products, including essential vitamins like niacin and pyridoxine, as well as numerous alkaloids. acs.org The utility of the pyridine scaffold extends significantly into synthetic chemistry, where it serves as a fundamental building block for pharmaceuticals and agrochemicals. In fact, the pyridine nucleus is a component in more than 7,000 existing drug molecules of medicinal importance. acs.org

The significance of this heterocyclic system is underscored by its prevalence in a substantial number of drugs approved by the U.S. Food and Drug Administration (FDA). acs.org The nitrogen atom in the pyridine ring is a key feature, as it can form hydrogen bonds, which is crucial for the interaction of drugs with their biological targets. This property, combined with the ring's aromaticity and polarity, can enhance the solubility and bioavailability of less soluble compounds. acs.org

Medicinal chemists are particularly drawn to pyridine and its derivatives due to their broad spectrum of pharmacological activities. acs.org These compounds have been developed into agents for treating a wide range of conditions, including cancer, tuberculosis, and Alzheimer's disease. acs.org The versatility of the pyridine ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity and pharmacokinetic profile.

The Unique Role of Halogenation and Methoxylation in Modulating Pyridine Reactivity and Properties

The introduction of substituents onto the pyridine ring is a fundamental strategy for modulating its chemical reactivity and biological function. Halogenation and methoxylation are two powerful modifications that impart distinct and highly useful properties to the pyridine scaffold.

Halogenation , the incorporation of halogen atoms (e.g., fluorine, bromine), is a critical tool in medicinal chemistry. Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This effect is particularly pronounced at the positions ortho and para (C2, C4, C6) to the ring nitrogen. The carbon-halogen bond itself serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This makes halopyridines key intermediates for building molecular complexity and for conducting structure-activity relationship (SAR) studies during drug development.

Methoxylation , the introduction of a methoxy (B1213986) group (-OCH₃), has a more complex dual electronic influence. The oxygen atom is highly electronegative and withdraws electron density through an inductive effect. However, it can also donate electron density into the aromatic ring via a resonance effect, where its lone pair of electrons participates in the π-system. This donating effect can influence the basicity of the ring nitrogen and the regioselectivity of further reactions. The interplay between the inductive withdrawal and resonance donation of the methoxy group, combined with the effects of other substituents, allows for precise control over the electronic character and reactivity of the pyridine core.

When combined, as in a halogenated methoxypyridine, these substituents create a highly differentiated and reactive molecule. The opposing electronic forces—inductive withdrawal from the halogen and potential resonance donation from the methoxy group—provide chemists with multiple strategic options for selective functionalization at different positions on the pyridine ring.

Overview of 4-Bromo-3-fluoro-5-methoxypyridine as a Key Synthetic Target and Intermediate

This compound is a polysubstituted pyridine that exemplifies the strategic combination of halogen and methoxy functional groups. As a commercially available chemical building block, it represents a valuable, yet specialized, starting material for the synthesis of more complex molecular architectures. bldpharm.com Although specific examples of its application are not widespread in readily accessible scientific literature, its structure suggests significant potential as a versatile synthetic intermediate.

The substitution pattern of this compound is particularly noteworthy. It features three distinct functional groups positioned around the pyridine ring:

A bromo group at the 4-position, which is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

A fluoro group at the 3-position, which can modulate the electronic properties of the ring and influence the molecule's conformation and binding interactions in a biological context.

A methoxy group at the 5-position, which, as discussed, influences the ring's electronic density and can direct further synthetic transformations.

This unique arrangement of substituents on the pyridine core provides multiple, distinct reaction sites. A chemist could selectively target the bromine for a cross-coupling reaction while leaving the other positions intact, or potentially activate other sites on the ring based on the combined electronic effects of the existing groups. This makes this compound a highly valuable scaffold for creating libraries of novel, trisubstituted pyridine derivatives for screening in drug discovery and materials science.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 1256825-73-6 bldpharm.com
Molecular Formula C₆H₅BrFNO
Related Categories Pyridines, Fluorinated Building Blocks, Bromides, Ethers bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B1529055 4-Bromo-3-fluoro-5-methoxypyridine CAS No. 1256825-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFHWIXMVFNOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286198
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-73-6
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
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Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
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Record name 4-bromo-3-fluoro-5-methoxypyridine
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Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 5 Methoxypyridine and Congeners

De Novo Synthetic Routes to Functionalized Pyridines

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful approach to introduce desired substituents at specific positions. researchgate.netillinois.edu These methods often involve condensation reactions and subsequent cyclization to form the aromatic heterocycle. acsgcipr.org

Halogenation Reactions on Fluoromethoxypyridine Cores

Halogenation is a fundamental transformation in organic synthesis that introduces halogen atoms into a molecule. mt.com In the context of pyridine synthesis, halogenation of a pre-existing fluoromethoxypyridine core can be a direct route to obtaining the target compound. The reactivity of halogens follows the order fluorine > chlorine > bromine > iodine. mt.com Depending on the substrate, halogenation can proceed through various mechanisms, including free radical, addition, or electrophilic substitution reactions. mt.comyoutube.com For aromatic compounds like pyridines, electrophilic substitution is a common pathway, often requiring a Lewis acid catalyst to enhance the electrophilicity of the halogen. mt.com

For instance, the bromination of a 3-fluoro-5-methoxypyridine (B1394210) intermediate would be a key step in the synthesis of 4-bromo-3-fluoro-5-methoxypyridine. The regioselectivity of this reaction is influenced by the electronic properties of the existing fluorine and methoxy (B1213986) substituents.

A patented method for producing 3-bromo-4-methylpyridine (B15001) involves the bromination of 4-methyl-3-aminopyridine. google.com This process includes diazotization of the amino group followed by treatment with bromine. google.com A similar strategy could potentially be adapted for a 3-fluoro-5-methoxypyridine system.

Fluorodenitration Pathways for Pyridine Construction

Fluorodenitration, the replacement of a nitro group with a fluorine atom, provides a valuable method for introducing fluorine into an aromatic ring. This reaction is particularly effective for the synthesis of fluoropyridines. acs.org The use of anhydrous tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an aggressive and effective reagent for SNAr fluorinations, allowing for the smooth substitution of nitro groups at ambient temperatures. researchgate.net

The fluorodenitration of nitropyridines can be mediated by tetrabutylammonium fluoride under mild conditions. acs.org This method is generally applicable to 2- or 4-nitropyridines, while 3-nitropyridines often require additional electron-withdrawing groups to proceed efficiently. acs.org In the context of synthesizing a 3-fluoro-5-methoxypyridine precursor, a strategy could involve the synthesis of a 3-nitro-5-methoxypyridine followed by a fluorodenitration step. Research has shown that 3-methoxy-2-nitropyridine (B1296613) can be efficiently substituted by fluoride. epa.gov

Directed Methoxylation Strategies in Pyridine Ring Synthesis

The introduction of a methoxy group onto a pyridine ring can be achieved through various strategies, often involving nucleophilic aromatic substitution. One approach involves the reaction of a suitably activated pyridine derivative with sodium methoxide (B1231860). For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been accomplished through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov

Another strategy involves the use of tetrabutylammonium salts to induce methoxydenitration of nitropyridines under mild conditions. acs.org This allows for the conversion of a nitro group to a methoxy group, providing another route to methoxylated pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridines, particularly for introducing nucleophiles onto the ring. nih.govacs.org The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring and a good leaving group.

Regioselective SNAr with Fluorinated Pyridines

Fluoropyridines are often more reactive towards SNAr than their chloro- or bromo- counterparts due to the high electronegativity of fluorine. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org This enhanced reactivity makes fluoropyridines valuable intermediates for late-stage functionalization. nih.govacs.org

The regioselectivity of SNAr reactions on fluorinated pyridines is influenced by the position of the fluorine atom and other substituents on the ring. For example, in 3-substituted pyridines, fluorination often occurs selectively at the 2-position. nih.gov In the case of 3-bromo-4-nitropyridine, treatment with TBAF leads to the substitution of the nitro group at the 4-position, yielding 3-bromo-4-fluoropyridine, rather than substitution of the bromine at the 3-position. nih.govchemicalbook.com

Application of Tetrabutylammonium Salts (e.g., TBAF) in Fluorination

Tetrabutylammonium fluoride (TBAF) is a widely used reagent for nucleophilic fluorination reactions in organic synthesis. nbinno.comresearchgate.net Its solubility in organic solvents allows for homogeneous reaction conditions, which enhances the efficiency of fluorination processes. nbinno.com Anhydrous TBAF is particularly effective and can facilitate the substitution of chlorides and nitrites with fluoride in various aromatic compounds at room temperature. researchgate.net

TBAF has been successfully employed in the fluorodenitration of nitropyridines to synthesize fluoropyridines under mild conditions. acs.org It is also effective in desilylation reactions and can be used to introduce fluoride ions into organic molecules, a crucial step in the synthesis of many pharmaceuticals and agrochemicals. nbinno.com However, the basicity of TBAF can be a critical issue, sometimes leading to elimination side reactions. rsc.org

Interactive Data Table: Synthesis of Functionalized Pyridines

Starting MaterialReagent(s)ProductReaction TypeReference
3-Bromo-4-nitropyridineTetrabutylammonium fluoride (TBAF)3-Bromo-4-fluoropyridineSNAr (Fluorodenitration) nih.govchemicalbook.com
2,6-Dibromo-3-aminopyridineSodium methoxide (NaOMe)6-Bromo-2-methoxy-3-aminopyridineSNAr (Methoxylation) nih.gov
2-Amino-3-nitropyridineNaNO₂, HF-pyridine2-Fluoro-3-nitropyridineDiazotization, Fluorodediazoniation acs.org
Pyridine N-oxideTs₂O, Trimethylamine2-Pyridyltrimethylammonium saltActivation, Amination acs.org
3-Bromo-4-nitropyridine N-oxide[¹⁸F]TBAF[¹⁸F]3-Fluoro-4-nitropyridine N-oxideRadiofluorination nih.gov

Direct Nucleophilic Substitution with Organometallic Reagents (e.g., Carboranyllithium)

Direct nucleophilic aromatic substitution (SNAr) on halopyridines is a fundamental transformation. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates the attack of nucleophiles. While traditional SNAr reactions often involve common nucleophiles like amines, alkoxides, and thiolates, the use of potent organometallic reagents such as organolithium compounds can forge carbon-carbon bonds.

The reaction of a halopyridine with an organolithium reagent typically proceeds via an addition-elimination mechanism. The highly nucleophilic organolithium reagent adds to a carbon atom bearing a halogen, forming a transient, negatively charged Meisenheimer-type intermediate. Subsequent elimination of the halide anion restores the aromaticity of the pyridine ring, resulting in the substituted product.

A noteworthy, albeit specialized, example of this type of transformation is the reaction with carboranyllithium. Carboranes are cage-like clusters of boron and carbon atoms, and their lithiated derivatives are powerful carbon nucleophiles. The introduction of a carborane cage onto a pyridine scaffold can impart unique properties to the resulting molecule, including increased thermal stability and altered electronic characteristics. The synthesis of carboranylpyridines via the nucleophilic substitution of chloropyridines with lithiated carboranes has been documented, showcasing the feasibility of this approach for creating novel pyridine derivatives. While a specific example for this compound is not prominent in the literature, the underlying principles of SNAr with potent organolithium reagents are applicable.

Microwave-Assisted SNAr for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov This technology relies on the ability of polar molecules and ions in the reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction medium. youtube.com

In the context of SNAr reactions on halopyridines, microwave irradiation can be particularly advantageous. researchgate.net The polar nature of the pyridine ring and the ionic intermediates involved in the SNAr mechanism allows for efficient absorption of microwave energy, which can significantly enhance the reaction rate. mdpi.com For instance, the amination of halo-pyridines or -pyrimidines with pyrrolidine (B122466) and piperidine (B6355638) derivatives has been shown to proceed efficiently under microwave irradiation without the need for a transition metal catalyst. researchgate.net

Studies have demonstrated that microwave-assisted Bohlmann-Rahtz pyridine synthesis, a one-pot reaction, provides superior yields compared to conventional heating techniques. organic-chemistry.org The use of polar solvents like DMSO can further improve efficiency, with some reactions reaching yields of up to 98%. organic-chemistry.org This method has been shown to be applicable to a wide range of substrates, highlighting its potential for the synthesis of complex pyridine derivatives. organic-chemistry.org

ReactionHeating MethodReaction TimeYieldReference
Bohlmann-Rahtz Pyridine SynthesisMicrowave10-20 minUp to 98% organic-chemistry.org
Amination of HalopyridinesMicrowaveVariesHigh researchgate.net
Pyrrole SynthesisMicrowaveVaries55-86% mdpi.com

This table illustrates the enhanced efficiency of microwave-assisted synthesis for various heterocyclic compounds.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of halopyridines like this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl-substituted pyridines. libretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The presence of a base is crucial for the activation of the organoboron species. youtube.com

For a substrate like this compound, the bromine atom serves as an excellent handle for Suzuki-Miyaura coupling. A wide variety of aryl and heteroaryl boronic acids can be coupled at this position, allowing for the introduction of diverse functionalities. Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates, including nitrogen-containing heterocycles. organic-chemistry.org These catalysts can tolerate a broad range of functional groups and are not inhibited by the basicity of the pyridine ring or other substituents. organic-chemistry.org The Suzuki-Miyaura reaction has also been successfully employed for the synthesis of vinyl-substituted polypyridyl ligands by coupling bromopolypyridines with potassium vinyltrifluoroborate. nih.gov

Substrate 1Substrate 2Catalyst SystemYieldReference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphino ligand99% organic-chemistry.org
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd/dialkylbiphenylphosphino ligand82% organic-chemistry.org
BromopolypyridinesPotassium vinyltrifluoroborateNot specifiedModerate to good nih.gov

This table showcases the high efficiency of the Suzuki-Miyaura coupling for the functionalization of various pyridine derivatives.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is an invaluable tool for the introduction of alkynyl moieties onto aromatic and heteroaromatic rings, including pyridines. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Sonogashira reaction involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in many cases. wikipedia.org

For this compound, the bromine atom can be readily displaced by a variety of terminal alkynes via the Sonogashira coupling. This allows for the synthesis of a wide range of alkynyl-substituted pyridines, which can serve as versatile intermediates for further transformations. A two-step protocol for the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes has been developed, which utilizes a Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes as the key step. soton.ac.uk This method has been shown to tolerate a range of functional groups, including free alcohols and amines. soton.ac.uk

Substrate 1Substrate 2Catalyst SystemYieldReference
6-Bromo-3-fluoro-2-cyanopyridineUnfunctionalized AlkynesPd[PPh₃]₄/CuI85-93% soton.ac.uk
6-Bromo-3-fluoro-2-cyanopyridineFunctionalized AlkynesPd[PPh₃]₄/CuIHigh soton.ac.uk
Aryl/Vinyl HalideTerminal AlkynePd(0)/Cu(I)Varies wikipedia.org

This table provides examples of the successful application of the Sonogashira coupling for the synthesis of alkynyl-substituted pyridines.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgrsc.org This reaction is a powerful method for the arylation or vinylation of alkenes and has found widespread application in organic synthesis. rsc.orgorganic-chemistry.orgnih.gov

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by migratory insertion of the alkene into the palladium-carbon bond. rsc.orglibretexts.org The final step is a β-hydride elimination, which regenerates the palladium catalyst and forms the substituted alkene product. rsc.orglibretexts.org

In the context of this compound, the Heck reaction can be used to introduce a variety of alkenyl groups at the 4-position. This is achieved by reacting the bromopyridine with an appropriate alkene in the presence of a palladium catalyst and a base. The regioselectivity of the alkene insertion can often be controlled by the choice of ligands and reaction conditions. For instance, the Heck coupling of aryl halides with 3,4-dihydro-2H-pyran has been shown to be highly regioselective in the presence of an NHC-pyridine ligand-Pd-catalyst complex. thieme-connect.de

Reactant 1Reactant 2Catalyst SystemKey FeatureReference
Aryl HalideAlkenePalladium complexC-C bond formation wikipedia.orgrsc.org
Aryl Halide3,4-Dihydro-2H-pyranNHC-pyridine ligand-Pd-catalystHigh regioselectivity thieme-connect.de
Unsaturated HalideAlkeneTetrakis(triphenylphosphine)palladium(0)Amino-Heck reaction for pyridine synthesis wikipedia.org

This table highlights the versatility of the Heck reaction in C-C bond formation involving pyridine derivatives.

The synthesis of bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials, can be achieved through various coupling strategies. eurekaselect.com Reductive coupling of halopyridines and dehydrogenative dimerization of pyridines are two prominent methods.

Reductive coupling typically involves the use of a transition metal catalyst, such as nickel or palladium, and a stoichiometric reductant. mdpi.com For example, a nickel-catalyzed reductive coupling of 2-halopyridines has been developed that proceeds efficiently without the need for an external ligand. acs.orgresearchgate.net This method is particularly effective for the synthesis of symmetrical and unsymmetrical 2,2'-bipyridines. acs.orgresearchgate.net

Dehydrogenative dimerization, on the other hand, involves the direct coupling of two C-H bonds of pyridine rings. nih.govresearchgate.net This approach is highly atom-economical as it avoids the pre-functionalization of the starting materials. Palladium-catalyzed dehydrogenative dimerization of pyridines has been reported to selectively form 2,2'-bipyridyls. nih.govresearchgate.netnagoya-u.ac.jp This method is applicable to a variety of substituted pyridines, including sterically hindered ones. researchgate.netnagoya-u.ac.jp More recently, a transition-metal-free approach using sodium dispersion has been developed for the dehydrogenative dimerization of nonactivated pyridines, offering a more sustainable route to 2,2'-bipyridines. thieme-connect.com Ruthenium complexes have also been shown to catalyze the dimerization of 4-substituted pyridines through C-H bond cleavage. nih.gov

Reaction TypeCatalyst/ReagentSubstrateProductKey FeatureReference
Reductive CouplingNiCl₂·6H₂O2-Halopyridines2,2'-BipyridinesLigand-free acs.orgresearchgate.net
Dehydrogenative DimerizationPalladium/Ag(I) saltPyridines2,2'-BipyridylsC2-selective nih.govresearchgate.netnagoya-u.ac.jp
Dehydrogenative DimerizationSodium dispersionNonactivated Pyridines2,2'-BipyridinesTransition-metal-free thieme-connect.com
Dehydrogenative DimerizationRuthenium complex4-Substituted PyridinesBipyridinesC-H bond cleavage nih.gov

This table summarizes key strategies for the synthesis of bipyridines from pyridine precursors.

C-H Functionalization and Other Chemo-Selective Transformations

Direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents a highly atom-economical strategy for synthesizing substituted pyridines. However, the inherent electronic properties of the pyridine ring make regioselective functionalization a significant hurdle. acs.org Researchers have developed various strategies to control the position of new functional groups.

One notable method involves the photochemical valence isomerization of pyridine N-oxides to achieve formal C3-selective hydroxylation. acs.org This approach circumvents the challenges posed by the high oxidation potential of the pyridine core. acs.org The process has shown tolerance for a range of electronically diverse pyridines, affording C3-hydroxy products in moderate to good yields. acs.org

For C4-selective functionalization, a method for the direct amination of pyridines has been developed that proceeds via a nucleophilic substitution of hydrogen (SNH). nih.gov This reaction forms 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia (B1221849) to yield 4-aminopyridine (B3432731) products. nih.gov The regioselectivity is controlled by the electronic tuning of external pyridine reagents. nih.gov

Furthermore, chemo-selective halogenation provides a crucial pathway to versatile pyridine building blocks. acs.org Specialized heterocyclic phosphine (B1218219) reagents have been designed to selectively install a phosphonium (B103445) group at the 4-position of unactivated pyridines, which can then be displaced by various halide nucleophiles (chloride, bromide, and iodide). acs.orgnih.gov Computational studies suggest this transformation proceeds via an SNAr pathway. acs.org This late-stage functionalization has been successfully applied to complex pharmaceutical compounds. nih.gov An electrochemical approach has also been demonstrated for the para-selective single-carbon insertion into polysubstituted pyrroles to generate structurally diverse pyridine derivatives, a transformation guided by the electronic properties of nitrogen-protecting groups. scitechdaily.com

Table 1: Examples of Chemo-Selective Pyridine Functionalization

Reaction TypePositionMethodKey ReagentsRef.
HydroxylationC3Photochemical IsomerizationPyridine N-oxide, Acetic Acid, UV light (254 nm) acs.org
AminationC4Nucleophilic Substitution of Hydrogen (SNH)Pyridine, Aqueous Ammonia nih.gov
HalogenationC4Phosphonium Salt DisplacementHeterocyclic Phosphines, LiBr/TfOH, LiI/TfOH nih.gov
Carbon Insertionpara-selectiveElectrochemical Ring Expansionα-H diazo esters, N-protected pyrroles scitechdaily.com

Multi-Component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly efficient for rapidly building molecular complexity. frontiersin.orgjocpr.com These one-pot strategies offer significant advantages, including reduced reaction times, simplified purification processes, and high atom economy, making them ideal for generating libraries of diverse compounds for drug discovery. frontiersin.orgnih.gov

Several innovative one-pot procedures for synthesizing highly functionalized pyridines have been developed. One such method involves a rhodium carbenoid-induced ring expansion of isoxazoles. acs.orgnih.gov This sequence proceeds through the insertion of a rhodium vinylcarbenoid into the N-O bond of an isoxazole (B147169), followed by heating to induce rearrangement to a 1,4-dihydropyridine, which is then oxidized to the final pyridine product. acs.orgnih.gov This process is general for a range of carbenoid and isoxazole components, providing pyridines in yields from 31% to 84%. acs.org

Another approach utilizes isothiourea catalysis for the one-pot synthesis of 2,4,6-substituted pyridines. nih.gov The reaction of an acetic acid bearing an α-leaving group with an α,β-unsaturated ketimine triggers a sequence of Michael addition, lactamization, elimination, and sulfonyl migration to furnish the pyridine product. nih.gov This method is also applicable to large-scale synthesis. nih.gov Additionally, a simple amine-catalyzed aza-Rauhut–Currier reaction between allenoates and N-sulfonyl-1-aza-1,3-dienes has been established for the synthesis of tetra- and penta-substituted pyridines. thieme-connect.com

Table 2: Selected One-Pot and Multi-Component Pyridine Syntheses

MethodKey ReactantsCatalyst / Key ReagentProduct TypeRef.
Rhodium Carbenoid Ring ExpansionIsoxazole, Diazo compoundRh₂(OAc)₄, DDQHighly functionalized pyridines acs.orgnih.gov
Isothiourea-Catalyzed Cascade(Phenylthio)acetic acid, α,β-Unsaturated ketimineDHPB (isothiourea)2,4,6-Trisubstituted pyridines nih.gov
Aza-Rauhut–Currier ReactionAllenoate, N-sulfonyl-1-aza-1,3-dieneTMEDA (diamine)Tetra- and penta-substituted pyridines thieme-connect.com
Consecutive Ring-Closure/OpeningAcetal, Aniline (B41778) derivativeBoron trifluoride etherateFused pyridines (quinolines) acs.org

Emerging Catalytic Systems in Pyridine Synthesis

Metal-Organic Frameworks (MOFs) have emerged as powerful heterogeneous catalysts for organic synthesis. acs.org Their crystalline, porous structures with well-defined active sites offer advantages over traditional homogeneous catalysts, including ease of separation and recyclability. acs.orgresearchgate.net

In pyridine synthesis, MOFs have been successfully employed as catalysts for annulation reactions. For example, a porous 3D copper(II)-based MOF has been shown to effectively catalyze the synthesis of substituted pyridines from cyclic ketones and propargylamine. acs.org The MOF acts as a recyclable heterogeneous catalyst with broad applicability. acs.org

Beyond direct synthesis, MOFs constructed from pyridyl-containing linkers are utilized in various catalytic applications. MOFs with pyridine and carboxylate functionalities can act as solid catalysts for reactions such as the microwave-assisted peroxidative oxidation of alcohols and the nitroaldol (Henry) reaction. researchgate.net The introduction of pyridine into a MOF structure can also induce structural reconfiguration, for instance, transforming a 3D framework into ultrathin 2D nanosheets, which enhances the exposure of metal active sites for electrocatalytic reactions. rsc.org Furthermore, the confinement of pyridine derivatives within a MOF host can facilitate photoinduced electron-transfer processes, creating functional materials with tunable charge-separated states. nih.gov

Table 3: Applications of MOFs in Pyridine-Related Catalysis

MOF SystemMetal Center(s)ApplicationKey FeatureRef.
3D Porous MOFCopper(II)Pyridine synthesis (annulation)Heterogeneous, recyclable catalyst acs.org
2D Polymeric MOFCopper(II)Alcohol oxidation, Henry reactionReusable solid catalyst researchgate.net
Pyridine-induced MOFCobalt(II)Oxygen Evolution Reaction (OER)3D to 2D structural reconfiguration rsc.org
Fe-MOFIron(II)Hydroboration of alkynesIonic MOF with nanoscale channels nih.gov

Scalable Synthetic Protocols for Industrial and Research Applications

The transition of synthetic methods from the laboratory bench to industrial-scale production requires robust, cost-effective, and high-yield protocols. For pyridine and its derivatives, which are key components in approximately 20% of top-selling drugs, efficient manufacturing is crucial. vcu.edu

Historically, the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia over oxide catalysts like alumina (B75360) or silica (B1680970), has been a dominant industrial route. researchgate.net Gas-phase reactions of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia are widely used for pyridine production. nih.gov A patented process utilizes a crystalline aluminosilicate (B74896) zeolite catalyst in a fluidized bed to prepare pyridine and its alkylated congeners in high yield from carbonyl compounds and ammonia. google.com

More recent innovations focus on improving efficiency and reducing waste. Researchers have developed a highly efficient mechanism for producing halo-substituted nicotinonitriles by adding a dehydrating agent to slow the dimerization of the starting material, significantly improving the yield of the final product. vcu.edu This method was used to streamline the manufacturing of the HIV drug Nevirapine from a five-step batch process to a single continuous step using flow reactors, which increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu Similarly, a scalable, multi-gram strategy for synthesizing 7-azaindolines and 7-azaindoles from O-vinylhydroxylamines has been developed, avoiding costly transition metal catalysts often used in traditional syntheses. acs.org

Table 4: Comparison of Scalable Pyridine Synthesis Protocols

MethodScaleReactantsCatalyst/ConditionsKey AdvantagesRef.
Chichibabin SynthesisIndustrialAldehydes/Ketones, AmmoniaOxide catalysts (Alumina/Silica), High temp.Established industrial process researchgate.net
Gas-Phase CatalysisIndustrialC₂-C₅ Aldehyde/Ketone, Ammonia, FormaldehydeZeolite catalyst, Fluidized bed, 200-400 °CHigh yield of main product google.com
Continuous Flow SynthesisIndustrialHalo-substituted dinitrilesDehydrating agent, Flow reactorReduced steps, increased yield (58%→92%), lower cost vcu.edu
O-vinylhydroxylamine AnnulationGram-scaleO-vinylhydroxylamine, Aza-arene N-oxideMild conditions, optional one-potAvoids costly transition metals, robust acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Bromo 3 Fluoro 5 Methoxypyridine Systems

Mechanistic Insights into Halogen-Exchange Reactions on Pyridine (B92270)

Halogen-exchange reactions, particularly lithium-halogen exchange, are pivotal in the functionalization of pyridines. These reactions on halo-substituted alkoxypyridines have been found to be highly regioselective. arkat-usa.org The process typically involves treating the substituted pyridine with an organolithium reagent, such as n-butyllithium, which leads to the exchange of a halogen atom with a lithium atom. This lithiated intermediate can then be quenched with an electrophile to introduce a new functional group. arkat-usa.org For instance, the reaction of 5-bromo-2-methoxypyridine (B44785) has been shown to undergo a lithium-bromine exchange, demonstrating the reactivity of the bromo substituent. fluoromart.com

The mechanism of these exchanges can sometimes be complex, involving "halogen dance" reactions, where the halogen atom migrates to a different position on the pyridine ring. arkat-usa.orgclockss.org This rearrangement is often base-catalyzed and can provide access to substituted pyridines that are otherwise difficult to synthesize. clockss.org The choice of base (e.g., LDA vs. LTMP) and reaction conditions can influence the regioselectivity of the metalation and the potential for halogen dance transformations. arkat-usa.org For example, halogen migrations in pyridines were first noted during the amination of 3-bromo-4-ethoxypyridine. clockss.org These reactions underscore the versatility of halogenated pyridines as precursors for creating a diverse array of substituted pyridine derivatives. arkat-usa.org

Stereoelectronic Effects of Halogen and Methoxy (B1213986) Substituents on Reactivity

The reactivity of the 4-bromo-3-fluoro-5-methoxypyridine ring is intricately governed by the stereoelectronic properties of its substituents. The interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating methoxy group dictates the molecule's behavior in various chemical transformations. fluoromart.comnih.gov

The high electronegativity of the fluorine atom significantly influences the reactivity of the pyridine ring. acs.orgucmerced.edu It acts as a strong electron-withdrawing group, which can accelerate nucleophilic aromatic substitution (SNAr) reactions. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such substitutions. acs.org This enhanced reactivity could allow SNAr reactions to proceed under milder conditions. acs.org

Furthermore, the presence of fluorine can affect the electronic properties of the entire molecule, influencing the energetics of reaction intermediates. In some cases, halogen bonding involving fluorine has been observed to modulate local electron density and alter the reduction potential of reaction partners. ucmerced.edu The electron-withdrawing nature of fluorine, combined with other substituents, can render the pyridine ring more susceptible to nucleophilic attack, although multiple electron-withdrawing groups might sometimes lead to lower yields in certain reactions. acs.org

The bromine atom at the 4-position of the pyridine ring serves as a versatile reactive handle for introducing a wide array of functional groups. nih.gov Its susceptibility to metal-halogen exchange reactions, particularly with organolithium reagents, allows for the formation of a lithiated pyridine intermediate. arkat-usa.orgdavuniversity.org This intermediate can then be treated with various electrophiles to install different substituents. arkat-usa.org

Moreover, the carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki reaction, are commonly employed to form new carbon-carbon bonds at the position of the bromine atom. nih.gov The reactivity order in such reactions is often -Br > -OSO₂F > -Cl, allowing for chemoselective functionalization of polysubstituted pyridines. nih.gov This makes the bromo group a crucial tool for the late-stage functionalization and diversification of complex molecules. nih.gov

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. imperial.ac.uk This deficiency is further amplified by the electron-withdrawing effects of the fluorine and bromine substituents in this compound. fluoromart.com As a result, the carbon framework of the pyridine ring is highly susceptible to nucleophilic attack. imperial.ac.ukuoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for pyridines, preferentially occurring at the 2- and 4-positions (ortho and para to the nitrogen). quora.comstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a more stable arrangement compared to attack at the C-3 position. stackexchange.com The presence of electron-withdrawing groups like halogens further stabilizes this intermediate, facilitating the substitution reaction. acs.org

Detailed Mechanisms of Transition Metal-Catalyzed Processes

A fundamental step in many palladium-catalyzed cross-coupling reactions involving aryl halides is the oxidative addition of the carbon-halogen bond to a low-valent palladium complex, typically Pd(0). rsc.orgchemrxiv.org In the case of this compound, the C-Br bond is the primary site for this reaction. The process involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a Pd(II) complex. rsc.org

Several mechanisms for this oxidative addition have been studied, including concerted, SN2-type, and radical pathways. rsc.org The preferred mechanism can depend on various factors such as the nature of the phosphine (B1218219) ligands on the palladium, the solvent, and the electronic properties of the aryl halide. rsc.org For electron-deficient aryl halides, the concerted mechanism is often favored. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the intricate details of these reaction pathways. rsc.orgacs.org

Recent research has also explored the oxidative addition to less common palladium oxidation states, such as Pd(I). Systematic studies on the oxidative addition of aryl bromides to a Pd(I) center have shown the formation of stable organometallic Pd(III) complexes. chemrxiv.orgchemrxiv.org These studies, which utilize specialized ligand scaffolds to stabilize the palladium center, provide insights into alternative catalytic cycles and single-electron transfer processes that may be relevant for substrates like this compound. chemrxiv.orgchemrxiv.org

Transmetalation Pathways in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. In the context of this compound, the transmetalation step is a critical phase of the catalytic cycle, where the organic moiety from a boron reagent is transferred to the palladium catalyst. This process typically follows the oxidative addition of the palladium catalyst to the carbon-bromine bond of the pyridine ring.

The general mechanism for Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org The oxidative addition of an aryl halide to a Pd(0) complex forms a Pd(II) species. Subsequently, in the presence of a base, an organoborane compound reacts with the Pd(II) intermediate during transmetalation. The final step is reductive elimination, which yields the desired coupled product and regenerates the Pd(0) catalyst. acs.org

Two distinct pathways for transmetalation have been proposed: the boronate pathway and the oxo-palladium pathway. youtube.comacs.org In the boronate pathway, the organoboron compound, typically a boronic acid, reacts with a base to form a more nucleophilic boronate species. This boronate then displaces the halide on the palladium complex. The oxo-palladium pathway involves the formation of a palladium-hydroxo complex, which then facilitates the transfer of the organic group from the boron reagent. The operative pathway is often dependent on the specific reaction conditions, including the solvent, base, and ligands. youtube.comacs.org For instance, the use of phase transfer catalysts in biphasic Suzuki-Miyaura couplings has been shown to favor the boronate pathway. acs.org

The utility of this compound as a substrate in Suzuki reactions is documented in patent literature, indicating its capability to undergo these transmetalation processes for the synthesis of more complex molecules. google.com

Ligand Effects on Catalytic Performance and Selectivity

The choice of ligand in palladium-catalyzed cross-coupling reactions is paramount, as it significantly influences the catalyst's stability, activity, and the selectivity of the reaction. researchgate.net Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric environment of the palladium center.

Electron-donating ligands can enhance the rate of oxidative addition but may slow down reductive elimination. Conversely, bulky ligands can facilitate reductive elimination and can also play a role in determining the regioselectivity of the reaction. researchgate.net The development of specialized ligands has been a major advancement in cross-coupling methodology, enabling reactions to proceed under milder conditions and with a broader range of substrates. researchgate.net For instance, bidentate phosphine ligands like BINAP and DPF have proven effective for the coupling of primary amines in Buchwald-Hartwig amination. nih.gov More advanced, sterically hindered monophosphine ligands, often referred to as Buchwald-type ligands, are designed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis. researchgate.net

In the case of polyhalogenated heterocycles, the ligand can influence which halogen atom undergoes oxidative addition first. acs.org While the intrinsic bond dissociation energy of the carbon-halogen bonds plays a significant role, the interaction between the palladium-ligand complex and the substrate's molecular orbitals can also direct the regioselectivity. acs.org The reversal of regioselectivity in the cross-coupling of an aryl chloro triflate has been achieved by simply changing the ligand. figshare.com The use of this compound in Buchwald-Hartwig cross-coupling reactions, as noted in patent literature, underscores the importance of ligand selection (such as XPhos) to achieve desired C-N bond formations. google.com

Regioselectivity and Site-Specificity in Pyridine Functionalization

The functionalization of a substituted pyridine like this compound presents a regioselective challenge. The electronic nature and position of the existing substituents—fluoro, methoxy, and bromo groups—dictate the reactivity of the remaining C-H bonds and the site of cross-coupling.

The bromine at the C-4 position is the most likely site for initial cross-coupling reactions due to the weaker C-Br bond compared to C-F and C-H bonds. The fluorine at C-3 and the methoxy group at C-5 are strong directing groups. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and metalation.

For Suzuki-Miyaura reactions involving polyhalogenated pyridines, the site of the first coupling is typically at the most reactive halogen. For dihalogenated pyridines, selectivity can often be controlled by the choice of catalyst and reaction conditions. thieme-connect.com In a study on 3,4,5-tribromo-2,6-dimethylpyridine, the sequence of Suzuki-Miyaura coupling was investigated, revealing a specific order of substitution. cymitquimica.com

Recent advancements have also enabled the direct C-H functionalization of pyridines. For instance, methods for the selective C-4 functionalization of pyridines have been developed, offering alternatives to cross-coupling of pre-halogenated substrates. acs.orggoogle.com Furthermore, the generation of pyridyne intermediates from halopyridines allows for regioselective difunctionalization.

Protodeboronation Mechanisms Relevant to Boronic Acid Intermediates

A common side reaction in Suzuki-Miyaura couplings is the protodeboronation of the organoboronic acid intermediate, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is particularly relevant when considering the synthesis of pyridine-based biaryls, as the stability of pyridylboronic acids can be a limiting factor.

The propensity for protodeboronation is highly dependent on the reaction conditions, especially the pH, and the electronic nature of the organic substituent. For heteroaromatic boronic acids containing a basic nitrogen, such as pyridylboronic acids, the mechanism can be complex. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often proceeding through a zwitterionic intermediate. figshare.com In contrast, 3- and 4-pyridylboronic acids are generally more stable. figshare.com

Strategic Applications of 4 Bromo 3 Fluoro 5 Methoxypyridine in Advanced Chemical Synthesis

The Compound as a Versatile Synthetic Intermediate and Small Molecule Scaffold

4-Bromo-3-fluoro-5-methoxypyridine is a trifunctionalized heterocyclic compound that serves as a highly adaptable building block in organic synthesis. uni.lu The pyridine (B92270) ring itself is a "privileged scaffold," a core structure frequently found in a wide range of FDA-approved drugs and biologically active molecules. rsc.org The value of this specific compound is significantly enhanced by its distinct substituents, which allow for a variety of selective chemical transformations.

The bromine atom at the 4-position is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-based substituents, including aryl, alkyl, and alkynyl groups, through well-established methods like Suzuki, Stille, and Negishi couplings. mdpi.commdpi.com This reactivity is fundamental to its role in constructing more complex molecular architectures.

The fluorine atom at the 3-position and the methoxy (B1213986) group at the 5-position critically modulate the electronic properties of the pyridine ring. The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen and affect the molecule's binding interactions with biological targets. nih.gov The methoxy group, an electron-donating substituent, can also influence the reactivity and properties of the final compound. This combination of functionalities makes this compound an exemplary small molecule scaffold for creating libraries of diverse compounds for drug discovery and materials science. elsevierpure.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
grain Molecular FormulaC6H5BrFNO uni.lu
straighten Monoisotopic Mass204.95386 Da uni.lu
public XlogP (predicted)1.6 uni.lu
gesture SMILESCOC1=CN=CC(=C1Br)F uni.lu
vpn_key InChIKeyLEFHWIXMVFNOPL-UHFFFAOYSA-N uni.lu

Construction of Complex Heterocyclic and Polycyclic Architectures

The functional handles on this compound make it an ideal starting material for synthesizing more elaborate heterocyclic and polycyclic structures, which are prevalent in pharmaceuticals and functional materials.

Fused pyridine systems, such as imidazopyridines, are a significant class of heterocycles known for a wide range of biological activities, including kinase inhibition and anti-cancer properties. nih.gov The synthesis of these scaffolds often begins with functionalized 2-aminopyridines. nih.govbeilstein-journals.org While direct synthesis from this compound would require prior conversion to an aminopyridine, the scaffold is highly amenable to such modifications. For instance, the bromine atom could be displaced by an amino group via Buchwald-Hartwig amination, or a nitro group could be introduced and subsequently reduced.

A related synthetic strategy involves the construction of imidazo[4,5-c]pyridin-2-one systems, which are important intermediates for bioactive compounds. researchgate.netresearchgate.net A plausible route starting from this compound could involve nitration, followed by nucleophilic substitution of the bromine with an appropriate aniline (B41778) derivative, reduction of the nitro group to an amine, and a final cyclization step to form the fused imidazole (B134444) ring. researchgate.net This demonstrates how the compound's substituents can be sequentially manipulated to build complex, fused heterocyclic cores. beilstein-journals.org

Bipyridines are among the most important classes of ligands in coordination chemistry, used in catalysis, photosensitizers, and supramolecular assemblies. mdpi.comarkat-usa.org The synthesis of substituted bipyridines is frequently achieved through palladium-catalyzed Suzuki cross-coupling reactions, which pair a halopyridine with a pyridylboronic acid. mdpi.commdpi.comarkat-usa.org

This compound is an excellent substrate for this transformation. The bromine at the 4-position can be readily coupled with 2-pyridylboronic acid or its derivatives to yield highly functionalized 2,4'-bipyridines. The presence of the fluorine and methoxy groups on one of the rings would significantly influence the electronic properties and coordination behavior of the resulting ligand, making it a valuable component for creating novel metal complexes with tailored characteristics. researchgate.net

Table 2: Representative Cross-Coupling Reactions for Bipyridine Synthesis

Coupling ReactionCatalyst/ReagentsKey FeatureReference
link Suzuki CouplingPd(PPh₃)₄ / Base (e.g., K₃PO₄, Na₂CO₃)Couples halopyridines with pyridylboronic acids. High functional group tolerance. mdpi.commdpi.comarkat-usa.org
link Stille CouplingPd CatalystCouples halopyridines with organostannanes (e.g., pyridylstannanes). mdpi.com
link Negishi CouplingPdBr(Ph)(PPh₃)₂Couples halopyridines with organozinc reagents. Catalyst is stable to air and moisture. mdpi.com
link C-H ActivationDinuclear Palladium Pincer Complex / Ag₂ODirectly couples pyridine C-H bonds with picolinic acid (decarboxylative). mdpi.com

Design and Synthesis of Bioactive Molecules

The structural features of this compound are highly desirable for the design of new therapeutic agents. The fluorinated pyridine motif is a well-established pharmacophore that can impart favorable properties to drug candidates.

Fluorine is present in approximately 20% of all pharmaceuticals, and its incorporation is a proven strategy for optimizing drug properties. nih.govnih.gov When combined with a pyridine ring, a key scaffold in numerous bioactive compounds, the resulting fluorinated pyridine core becomes a powerful tool in drug design. rsc.org The introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which can enhance binding affinity to target proteins and improve cell membrane permeability. nih.gov

Heterocyclic moieties are found in about 85% of all biologically active compounds, making scaffolds like this compound exceptionally valuable. nih.gov The strategic placement of the fluorine atom can lead to more potent and selective drug candidates by altering electronic distribution and creating favorable intermolecular interactions, such as hydrogen bonds or dipole interactions, within a protein's active site. elsevierpure.com

A primary challenge in drug development is ensuring that a molecule has sufficient metabolic stability to reach its target and exert a therapeutic effect. The incorporation of fluorine is a widely used tactic to address this issue. nih.govnih.govnih.gov The carbon-fluorine bond is exceptionally strong, and replacing a carbon-hydrogen bond with C-F at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes. nih.gov

This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability. elsevierpure.comnih.gov In this compound, the fluorine atom at the 3-position can shield the adjacent carbon atoms from metabolic attack. Furthermore, while the methoxy group is a potential site for O-demethylation, the influence of the adjacent fluorine atom can modulate this metabolic pathway. nih.gov This strategic fluorination offers a rational approach to designing drug candidates with improved pharmacokinetic profiles. rsc.org

Table 3: Effects of Fluorine Incorporation in Medicinal Chemistry

Property AffectedEffect of FluorineReference
bolt Metabolic StabilityIncreases by blocking sites of oxidative metabolism (C-H to C-F). nih.govnih.govnih.gov
opacity BioavailabilityOften improves due to enhanced metabolic stability and membrane permeability. nih.govelsevierpure.comnih.gov
local_drink pKa ModulationCan lower the pKa of nearby amines or other basic centers, affecting ionization state. nih.gov
settings_ether Binding AffinityCan increase by altering electrostatic interactions or forming favorable contacts with the target protein. nih.gov
waves LipophilicityEffect is context-dependent; can increase lipophilicity in aromatic systems but decrease it in alkyl groups. nih.gov

Applications in Targeted Protein Degradation Technologies (as Building Blocks)

Targeted protein degradation, particularly through technologies like Proteolysis-Targeting Chimeras (PROTACs), represents a revolutionary approach in drug discovery. These technologies utilize heterobifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation.

The synthesis of these complex molecules relies on a library of versatile chemical building blocks. Halogenated heterocyclic compounds, such as derivatives of this compound, are valuable in this context. The substituted pyridine ring can serve as a core scaffold or as a component of the linker element connecting the target-binding and ligase-binding moieties. The bromine atom is particularly useful, as it allows for the strategic introduction of other chemical groups through well-established cross-coupling reactions, enabling the systematic construction and optimization of the degrader molecule.

Utility in Agrochemical and Specialty Chemical Development

The principles that make substituted pyridines valuable in pharmaceuticals also apply to the agrochemical sector. The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical design, often leading to enhanced metabolic stability, increased bioavailability, and improved biological efficacy.

While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are relevant. The pyridine core is present in numerous successful herbicides, insecticides, and fungicides. The compound serves as a versatile intermediate, allowing for the creation of new derivatives to be screened for pesticidal activity. The bromo- and fluoro-substituents provide reactive sites for further chemical elaboration, enabling the synthesis of a wide range of potential agrochemical candidates.

Contributions to Materials Science and Coordination Chemistry

The application of pyridine derivatives extends beyond life sciences into the realm of materials science and catalysis. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions.

Ligands for Transition Metal Catalysis

Transition metal complexes are fundamental to modern chemical synthesis, catalyzing a vast number of organic transformations. The properties and reactivity of these catalysts are highly dependent on the ligands that surround the metal center. Pyridine-based ligands are widely used due to their stability and the tunable nature of the pyridine ring.

The electronic properties of the ligand influence the catalytic activity of the metal center. In this compound, the electron-withdrawing fluorine and bromine atoms decrease the electron density on the pyridine nitrogen, which can affect its coordination properties. Conversely, the methoxy group is electron-donating. This complex electronic profile makes it an intriguing candidate for a ligand. By altering the electronic environment of a metal catalyst, ligands derived from this scaffold could be used to modulate catalytic activity and selectivity in various reactions, such as cross-coupling, hydrogenation, or polymerization. While halogenated pyridines serve as building blocks for more complex ligand systems, the direct use of this compound itself as a ligand in major catalytic applications is an area for further exploration. fluoromart.com

Analytical and Spectroscopic Characterization Techniques in Pyridine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For 4-Bromo-3-fluoro-5-methoxypyridine, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies would be essential to unequivocally determine its molecular architecture.

Proton (¹H) NMR for Structural Confirmation

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) and coupling constants (J) of the two aromatic protons on the pyridine (B92270) ring would be particularly informative. The splitting patterns, arising from spin-spin coupling between adjacent protons and with the fluorine atom, would allow for the definitive assignment of their positions on the pyridine core. The methoxy group would be expected to appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-28.0 - 8.2dJ(H-F) ≈ 2-4
H-67.8 - 8.0dJ(H-F) ≈ 1-3
-OCH₃3.9 - 4.1s-

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

To map the carbon framework of this compound, ¹³C NMR spectroscopy is indispensable. The spectrum would display distinct resonances for each of the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the attached substituents (bromo, fluoro, and methoxy groups). The carbon atom attached to the fluorine would exhibit a characteristic splitting (a doublet) due to one-bond carbon-fluorine coupling (¹JCF), which is a powerful diagnostic tool. The carbons adjacent to the fluorine atom would show smaller, two-bond couplings (²JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-2145 - 150d
C-3150 - 155d (¹JCF)
C-4105 - 110s
C-5155 - 160d
C-6140 - 145d
-OCH₃55 - 60s

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorinated Compound Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique for the characterization of this compound. alfa-chemistry.com The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. Furthermore, the coupling of the fluorine nucleus with the adjacent aromatic protons would result in a splitting of this signal, providing further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for purity assessment, as even minor fluorinated impurities would be readily detectable. alfa-chemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₅BrFNO). The isotopic pattern resulting from the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, further confirming the presence of a bromine atom in the molecule.

Table 3: Predicted HR-MS Data for this compound

IonCalculated m/z for C₆H₅⁷⁹BrFNO⁺Calculated m/z for C₆H₅⁸¹BrFNO⁺
[M+H]⁺205.9611207.9591

Note: The predicted values are for the protonated molecular ion and will show a characteristic isotopic pattern.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. The choice of the specific method, including the stationary phase (column) and mobile phase (for HPLC) or carrier gas and temperature program (for GC), would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. For preparative purposes, column chromatography is a standard technique for isolating the pure compound from a reaction mixture.

Table 4: Illustrative Chromatographic Conditions for Purity Analysis

TechniqueColumnMobile Phase/Carrier GasDetection
HPLCReversed-phase C18Gradient of acetonitrile (B52724) and waterUV at a suitable wavelength
GCCapillary column (e.g., DB-5)Helium or NitrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Note: These are general conditions and would require optimization for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components within a mixture. For a compound such as this compound, a reverse-phase HPLC method is typically employed due to the molecule's moderate polarity. This method utilizes a non-polar stationary phase and a polar mobile phase.

In a representative application, a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains, serves as the stationary phase. The separation mechanism relies on the differential partitioning of the analyte between this hydrophobic stationary phase and a more polar mobile phase. A common mobile phase for such analyses is a gradient mixture of acetonitrile and water, which allows for the efficient elution of compounds with varying polarities.

The detection of this compound is typically achieved using a UV-Vis detector. The pyridine ring, augmented by its substituents, possesses a chromophore that absorbs light in the ultraviolet region. The wavelength of maximum absorbance (λmax) for quantitative analysis is determined by running a UV spectrum of a pure standard. For substituted pyridines, this is often in the range of 254-280 nm.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the resulting peak area against concentration. This curve allows for the accurate determination of the compound's concentration in unknown samples, such as crude reaction mixtures or final product batches.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterValue/Description
Stationary Phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Retention Time (tR) ~8.5 minutes (Typical)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for qualitatively monitoring the progress of chemical reactions. It is widely used in syntheses involving pyridine derivatives to track the consumption of starting materials and the formation of products.

For the synthesis of this compound, TLC would be used to compare the reaction mixture against spots of the starting materials and a co-spot (a mixture of the starting material and the reaction mixture). The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel (SiO₂), a polar adsorbent.

The separation is achieved by developing the plate in a sealed chamber containing a specific solvent system, or eluent. The choice of eluent is critical and is determined empirically to achieve good separation between the starting materials, intermediates, and the desired product. A common eluent system for moderately polar compounds like substituted pyridines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

After development, the separated spots on the TLC plate are visualized. Since many pyridine derivatives are colorless, visualization is often aided by UV light (typically at 254 nm), where compounds containing aromatic rings will appear as dark spots against a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. The disappearance of the starting material spot and the appearance of a new product spot with a different Rf value indicate the progression of the reaction.

Table 2: Typical TLC System for Monitoring Reactions Involving this compound

ParameterValue/Description
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum backing
Mobile Phase (Eluent) 30% Ethyl Acetate in Hexane (v/v)
Visualization UV lamp at 254 nm
Expected Rf (Product) ~0.40
Expected Rf (Precursor) Varies based on precursor structure (e.g., ~0.60)

Computational and Theoretical Studies in the Chemistry of 4 Bromo 3 Fluoro 5 Methoxypyridine

Molecular Modeling and Electronic Structure Calculations

Computational modeling of 4-Bromo-3-fluoro-5-methoxypyridine would typically commence with the determination of its ground-state geometry using methods like Density Functional Theory (DFT). DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide insights into the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netijcce.ac.ir

The electronic properties of the pyridine (B92270) ring are significantly influenced by its substituents. The fluorine atom at the 3-position and the bromine atom at the 4-position are both electron-withdrawing through inductive effects, while the methoxy (B1213986) group at the 5-position can act as an electron-donating group through resonance. These competing electronic effects create a unique charge distribution across the aromatic ring. researchgate.net

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the electronic landscape of a molecule. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient) regions would be expected around the hydrogen atoms and the carbon atoms bonded to the electronegative halogen substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ias.ac.in In substituted pyridines, the distribution and energies of these orbitals are heavily modulated by the electronic nature of the substituents. researchgate.netias.ac.in

Table 1: Predicted Molecular Properties of this compound (Note: The following data is hypothetical and based on general principles of computational chemistry for similar molecules, as specific literature data for this compound is not available.)

PropertyPredicted ValueMethod of Prediction
Molecular FormulaC₆H₅BrFNO---
Molecular Weight206.02 g/mol ---
Dipole Moment~2.5 - 3.5 DDFT/B3LYP/6-311++G(d,p)
HOMO Energy~ -6.5 to -7.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy~ -1.0 to -2.0 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap~ 4.5 - 6.5 eVDFT/B3LYP/6-311++G(d,p)

Prediction of Reactivity and Selectivity in Functionalization Reactions

The prediction of reactivity and selectivity in functionalization reactions of this compound relies heavily on the analysis of its electronic structure. The presence of multiple substituents makes regioselectivity a key challenge in its synthetic transformations.

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. For electrophilic aromatic substitution, the positions with the highest electron density, often guided by the directing effects of the methoxy group, would be favored. However, the strong deactivating effects of the bromo and fluoro substituents would generally make such reactions challenging.

Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway for this electron-deficient pyridine ring. The carbon atoms attached to the halogen atoms are potential sites for nucleophilic attack. The relative reactivity of the C-Br versus the C-F bond in SNAr reactions can be computationally assessed by calculating the activation energies for the formation of the Meisenheimer intermediate at each position. Generally, fluoride (B91410) is a better leaving group than bromide in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the transition state.

Reactivity indices derived from DFT, such as Fukui functions and local softness, can provide a more quantitative prediction of regioselectivity. These indices help to identify the atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Regioselectivity for Nucleophilic Aromatic Substitution (Note: The following predictions are qualitative and based on general reactivity principles of halopyridines.)

Position of AttackLeaving GroupPredicted ReactivityRationale
C4Br⁻ModerateThe C-Br bond is weaker than the C-F bond, but bromide is a poorer leaving group than fluoride in SNAr.
C3F⁻HighFluoride is an excellent leaving group in SNAr, and the position is activated by the adjacent electron-withdrawing bromine.

Elucidation of Complex Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For functionalization reactions of this compound, theoretical studies can map out the potential energy surface for various reaction pathways.

For instance, in a hypothetical SNAr reaction with a nucleophile, computational modeling can determine the structure and energy of the Meisenheimer complex (the intermediate) and the transition states leading to its formation and subsequent decomposition to products. The calculated activation energies for these steps allow for a direct comparison of competing reaction pathways, thus explaining the observed regioselectivity.

Furthermore, computational studies can investigate more complex, multi-step reaction sequences. This includes catalytic cycles, such as those involved in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) at the C-Br bond. By modeling each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—researchers can gain a deep understanding of the reaction mechanism, identify the rate-determining step, and rationalize the effect of ligands and reaction conditions.

The elucidation of transition state structures provides critical information about the geometry of the reacting species at the point of highest energy along the reaction coordinate. Analysis of the imaginary vibrational frequency of the transition state confirms that it connects the reactant and product states.

Future Perspectives and Unresolved Challenges in the Chemistry of 4 Bromo 3 Fluoro 5 Methoxypyridine

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions, toxic solvents, and the generation of significant chemical waste. acs.orgbenthamscience.com A primary future challenge is the development of sustainable and green synthetic protocols for 4-Bromo-3-fluoro-5-methoxypyridine and its analogs. The principles of green chemistry, such as using environmentally benign solvents, reducing energy consumption, and minimizing by-products, are paramount.

Future research should focus on several key areas:

Eco-friendly Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media can drastically reduce the environmental impact of synthesis. benthamscience.comrsc.org Ionic liquids, in particular, offer advantages as they can function as both solvents and catalysts and are often recyclable. benthamscience.com

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are promising avenues for reducing energy consumption and reaction times compared to conventional heating methods. nih.govnih.gov

Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product is crucial for minimizing waste. benthamscience.comrsc.orgresearchgate.net

Renewable Feedstocks: While more of a long-term goal, investigating the potential for deriving pyridine cores from biomass or other renewable sources would represent a significant leap in sustainable chemistry.

Green Chemistry ApproachPotential Benefit for SynthesisRelevant Research Area
Use of Green SolventsReduces volatile organic compound (VOC) emissions and solvent toxicity. benthamscience.comrsc.orgSynthesis in water, ethanol, or ionic liquids. benthamscience.comrsc.org
Microwave IrradiationDecreases reaction times and energy consumption, often leading to higher yields. nih.govRapid, energy-efficient cyclization and functionalization reactions.
Multicomponent ReactionsIncreases efficiency and reduces waste by combining multiple steps into a single operation. acs.orgbenthamscience.comOne-pot synthesis of highly substituted pyridine derivatives. acs.orgbenthamscience.com
Sustainable CatalystsUtilizes non-toxic, reusable catalysts to minimize waste and environmental harm. acs.orgDevelopment of metal-organic framework (MOF) or enzyme-based catalysts.

Development of Highly Selective and Efficient Catalytic Systems for Specific Transformations

Achieving high selectivity in the functionalization of a multi-substituted pyridine ring like this compound is a significant challenge. The electronic properties of the pyridine ring and the influence of existing substituents (bromo, fluoro, and methoxy (B1213986) groups) dictate the reactivity of the C-H bonds at positions 2 and 6. researchgate.netnih.gov Future advancements will depend on the design of novel catalytic systems that can precisely target specific positions for transformation.

Key areas for development include:

Position-Selective C-H Functionalization: While the C2 position is often readily functionalized due to electronic factors, targeting the C3 or C4 positions (meta-positions relative to the nitrogen) is more challenging. nih.govresearchgate.netnih.gov Developing transition-metal catalysts with bespoke ligands that can direct reactions to these less accessible sites is a critical area of research. researchgate.net

Photoredox Catalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly alternative to traditional metal catalysis for functionalizing pyridine derivatives. nih.govacs.org Exploring organic photocatalysts could enable novel, selective transformations under ambient conditions. nih.govacs.org

Orthogonal Catalysis: Designing systems where multiple catalytic cycles can operate in one pot without interfering with each other would allow for the sequential and selective introduction of different functional groups in a single synthetic operation.

Catalytic SystemTarget TransformationPotential Advantages
Transition-Metal Catalysis (e.g., Pd, Rh, Ir)C-H arylation, alkylation, or alkenylation at specific positions (C2, C3, C6). researchgate.netnih.govthieme-connect.comHigh efficiency and control over regioselectivity through ligand design. researchgate.net
Visible-Light Photoredox CatalysisIntroduction of phosphinoyl and carbamoyl groups under mild, metal-free conditions. nih.govacs.orgEnvironmentally friendly, high functional group tolerance, and potential for novel site-selectivity. nih.gov
Bifunctional CatalystsOverriding intrinsic selectivity to functionalize typically unreactive positions. researchgate.netAccess to novel derivatives not achievable through conventional methods.

Expanding the Scope of Derivatization and Functionalization at Underexplored Positions

The bromine atom at the C4 position of this compound is a prime site for cross-coupling reactions. However, the true potential of this scaffold lies in functionalizing the other, less-explored positions on the pyridine ring. The C-H bonds at the C2 and C6 positions are potential targets for direct functionalization.

Future research should aim to:

Functionalize the C2 and C6 Positions: Develop robust methods for introducing a wide variety of functional groups (e.g., alkyl, aryl, amino, cyano) at the C2 and C6 positions. Direct C-H functionalization is a powerful, atom-economical approach for this purpose. researchgate.netthieme-connect.com

Meta-Selective Functionalization: The inherent electronic properties of pyridine make direct electrophilic substitution at the meta-positions (C3 and C5) difficult. nih.govresearchgate.net Innovative strategies, such as temporary dearomatization, can transform the electron-deficient ring into an electron-rich intermediate, enabling selective meta-functionalization. researchgate.netnih.gov

Late-Stage Functionalization: A significant challenge is the ability to introduce new functional groups into complex molecules at a late stage of a synthetic sequence. Developing catalytic systems that are tolerant of diverse functional groups is essential for modifying advanced intermediates derived from this compound.

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Biological Applications

Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgresearchgate.net For derivatives of this compound, a key future perspective is the systematic exploration of their biological potential through advanced structure-activity relationship (SAR) studies.

SAR involves synthesizing a library of related compounds and evaluating how small, systematic changes in their chemical structure affect their biological activity. nih.govnih.gov For this scaffold, SAR studies would focus on:

Systematic Modification: Creating a matrix of compounds by varying the substituents at each available position (C2, C4, C6, and modifications of the methoxy group at C5). For instance, SAR studies on other pyridine derivatives have shown that the number and position of methoxy groups can significantly impact antiproliferative activity. nih.gov

Quantitative SAR (QSAR): Employing computational models to correlate physicochemical properties of the synthesized derivatives with their biological activity. This can help predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Target Identification: Once active compounds are identified, further studies would be needed to determine their specific biological targets (e.g., enzymes, receptors) to understand their mechanism of action.

Structural ModificationTarget PositionPotential Impact on Biological Activity
Replacement of BromineC4Altering binding affinity, metabolic stability, and pharmacokinetic properties.
C-H FunctionalizationC2, C6Introducing new pharmacophores to interact with biological targets.
Modification of Methoxy GroupC5Modulating solubility, lipophilicity, and hydrogen bonding capacity. nih.gov
Introduction of HalogensC2, C6Affecting binding interactions and metabolic pathways. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms for Discovery

The traditional process of synthesizing and testing new chemical entities one by one is slow and laborious. The integration of automated synthesis platforms with high-throughput screening (HTS) represents a paradigm shift in chemical and drug discovery. nih.govnih.govresearchgate.net This approach is particularly relevant for exploring the vast chemical space accessible from the this compound scaffold.

Future directions in this area include:

Automated Library Synthesis: Utilizing robotic systems and flow chemistry to rapidly generate large, diverse libraries of derivatives. nih.govnih.govresearchgate.net This allows for the efficient exploration of the structure-activity landscape.

High-Throughput Screening (HTS): Screening the synthesized libraries against a wide array of biological targets (e.g., enzymes, cell lines) to quickly identify "hit" compounds with desired activities. nih.govacs.org HTS can also be applied to discover new materials with interesting photophysical or electronic properties.

Machine Learning and AI: Using machine learning algorithms to analyze the large datasets generated from HTS. nih.gov These models can identify complex SARs, predict the properties of virtual compounds, and guide the design of subsequent libraries, creating an efficient design-make-test-analyze cycle. nih.gov

This integration promises to accelerate the discovery of new pharmaceuticals, agrochemicals, and functional materials derived from this compound, turning a single building block into a source of countless innovative molecules.

Q & A

Q. Basic Research Focus :

  • NMR Spectroscopy : 1^{1}H and 19^{19}F NMR identify substituent positions and purity. The methoxy group resonates at ~3.8 ppm, while fluorine shows distinct coupling patterns .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ = 220.0).
  • XRD : Resolves ambiguous regiochemistry in crystalline derivatives .

Advanced Consideration :
Dynamic NMR can detect rotational barriers in derivatives with bulky substituents. Time-resolved IR spectroscopy monitors reaction intermediates in real time .

How can computational methods predict the reactivity of this compound in novel reaction systems?

Q. Advanced Research Focus :

  • DFT Calculations : Model transition states to compare activation energies for bromine vs. fluorine displacement. For example, Fukui indices highlight nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF solvation shells).
  • Machine Learning : Train models on existing halogenated pyridine datasets to predict optimal catalysts .

How can researchers resolve contradictory data on halogen displacement reactivity in similar compounds?

Advanced Research Focus :
Contradictions in bromine/fluorine reactivity may arise from solvent polarity or catalyst choice. Systematic studies should:

  • Replicate reactions under controlled conditions (e.g., anhydrous vs. protic solvents) .
  • Use isotopic labeling (18^{18}F or 82^{82}Br) to track displacement pathways.
  • Compare kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Q. Basic Research Focus :

  • Enzyme Inhibition Assays : Fluorine’s electronegativity enhances binding to active sites (e.g., kinase targets). Use fluorescence-based assays to quantify IC50_{50} values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential.

Advanced Consideration :
Structure-activity relationship (SAR) studies correlate substituent effects with bioactivity. Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

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4-Bromo-3-fluoro-5-methoxypyridine
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4-Bromo-3-fluoro-5-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.